2-(Methylamino)-3,5-dinitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c1-10-7-5(8(9)13)2-4(11(14)15)3-6(7)12(16)17/h2-3,10H,1H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIUZQHDWNJBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 2 Methylamino 3,5 Dinitrobenzamide
Historical Development of Synthetic Approaches
The historical synthesis of 2-(Methylamino)-3,5-dinitrobenzamide is intrinsically linked to the chemistry of its precursors, notably 3,5-dinitrobenzoic acid and its corresponding acyl chloride. Early approaches to amide synthesis in the late 19th and early 20th centuries relied on robust and straightforward, yet often harsh, reaction conditions. The primary historical route to compounds of this class involves a multi-step process beginning with the nitration of a simple aromatic precursor.
The synthesis of 3,5-dinitrobenzoic acid has been a well-established procedure for over a century, typically involving the direct nitration of benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. Following the preparation of the dinitro-substituted benzoic acid, its conversion to the more reactive 3,5-dinitrobenzoyl chloride was commonly achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). wikipedia.orgnih.gov This acyl chloride is a versatile intermediate used for the derivatization of alcohols and amines, a practice that has been employed for analytical purposes for many decades. scribd.com The final step, the amidation of 3,5-dinitrobenzoyl chloride with methylamine (B109427), would have been carried out in a suitable solvent, often with a base to neutralize the hydrochloric acid byproduct.
Contemporary Synthetic Pathways
Modern synthetic chemistry offers a variety of refined methods for the preparation of this compound, focusing on improved yields, purity, and milder reaction conditions. These contemporary pathways can be broadly categorized into three main strategies.
Amidation Reactions involving 3,5-Dinitrobenzoyl Chloride and Methylamine
The most direct and common method for synthesizing this compound remains the reaction of 3,5-dinitrobenzoyl chloride with methylamine. This is a classic nucleophilic acyl substitution reaction.
In a typical laboratory setting, 3,5-dinitrobenzoyl chloride is dissolved in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A solution of methylamine, either as a gas dissolved in a solvent or as an aqueous solution, is then added, often at reduced temperatures to control the exothermic reaction. A tertiary amine base, such as triethylamine (B128534) or pyridine, is commonly included to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the methylamine reactant. wikipedia.org The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup to remove the hydrochloride salt of the base and any unreacted starting materials, followed by purification via recrystallization or column chromatography.
Table 1: Illustrative Reaction Parameters for Amidation of 3,5-Dinitrobenzoyl Chloride
| Parameter | Condition | Purpose |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. |
| Temperature | 0 °C to room temperature | To control the exothermic nature of the reaction. |
| Base | Triethylamine, Pyridine | To neutralize the HCl byproduct. |
| Purification | Recrystallization, Column Chromatography | To isolate the pure product. |
Routes utilizing 3,5-Dinitrobenzoic Acid and Coupling Reagents
An alternative to the acyl chloride route is the direct coupling of 3,5-dinitrobenzoic acid with methylamine, facilitated by a coupling reagent. This approach avoids the need to synthesize and handle the often moisture-sensitive acyl chloride. A wide array of coupling reagents has been developed for amide bond formation, each with its own mechanism and advantages. luxembourg-bio.com
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization in chiral substrates. luxembourg-bio.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU, HBTU). peptide.com
The general procedure involves dissolving 3,5-dinitrobenzoic acid, methylamine (or a salt thereof), the coupling reagent, and an appropriate base (if necessary) in a suitable solvent like dimethylformamide (DMF) or DCM. The coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
Table 2: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Byproduct | Advantages | Disadvantages |
| DCC | Dicyclohexylurea (DCU) | Inexpensive | DCU can be difficult to remove completely. |
| EDC | Water-soluble urea | Easy removal of byproduct during aqueous workup. | More expensive than DCC. |
| HATU | Tetramethylurea | High efficiency, low side reactions. | High cost, potential safety concerns. nih.gov |
| PyBOP | Hexamethylphosphoramide (HMPA) | Effective for hindered couplings. | Carcinogenic byproduct (HMPA). |
Multi-Step Synthesis from Precursors
A complete synthetic route to this compound from a basic starting material like benzoic acid constitutes a multi-step synthesis. This pathway provides a comprehensive view of the synthesis from readily available precursors.
Nitration of Benzoic Acid: The first step is the electrophilic aromatic substitution of benzoic acid to introduce two nitro groups. This is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid at elevated temperatures. The electron-withdrawing nature of the carboxylic acid group directs the incoming nitro groups to the meta positions, yielding 3,5-dinitrobenzoic acid.
Formation of Acyl Chloride: The synthesized 3,5-dinitrobenzoic acid is then converted to the more reactive 3,5-dinitrobenzoyl chloride. This is commonly accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org
Amidation: The final step is the reaction of 3,5-dinitrobenzoyl chloride with methylamine, as described in section 2.2.1, to yield the target compound, this compound.
This multi-step approach allows for the synthesis of the target compound from simple, commercially available starting materials, with each step being a well-understood and high-yielding transformation.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to amide bond formation to reduce waste, avoid hazardous reagents, and improve energy efficiency. For the synthesis of this compound, several green strategies can be considered.
One approach is the use of catalytic direct amidation of 3,5-dinitrobenzoic acid with methylamine, which avoids the use of stoichiometric coupling reagents and the generation of large amounts of byproducts. ucl.ac.uk Various catalysts, including boric acid and certain metal complexes, have been shown to facilitate this transformation, often at elevated temperatures to drive off the water that is formed.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.netnih.gov The direct reaction of 3,5-dinitrobenzoic acid with methylamine could potentially be accelerated under microwave irradiation, possibly with a catalyst. hansshodhsudha.com
Enzymatic synthesis represents a highly green alternative, utilizing enzymes like lipase (B570770) to catalyze amide bond formation under mild conditions. nih.govnih.gov This method offers high selectivity and avoids harsh reagents and solvents. The use of greener solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), in place of traditional chlorinated solvents or polar aprotic solvents, can also enhance the environmental profile of the synthesis. nih.gov
Scale-Up Considerations for Laboratory and Industrial Research
Transitioning the synthesis of this compound from a laboratory scale to a larger industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. acs.org
Reagent Selection: On a large scale, the cost and safety of reagents are paramount. The route via 3,5-dinitrobenzoyl chloride might be favored if thionyl chloride is a more economical activating agent than expensive coupling reagents like HATU. researchgate.net However, the handling of corrosive reagents like thionyl chloride and the management of gaseous HCl byproduct present significant engineering challenges.
Process Safety: The initial nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of dinitro-aromatic compounds also carries potential hazards, as many are thermally sensitive. A thorough safety assessment, including differential scanning calorimetry (DSC) studies, would be necessary.
Work-up and Purification: At an industrial scale, purification methods like column chromatography are generally avoided due to cost and solvent consumption. The process should be designed to yield a product that can be purified by simple crystallization or precipitation. The choice of coupling reagent in the direct amidation route would be heavily influenced by the ease of byproduct removal. For instance, the water-soluble byproduct of EDC is advantageous for large-scale aqueous workups. researchgate.net
Atom Economy and Waste Management: The atom economy of the different synthetic routes should be evaluated. Direct amidation has a higher theoretical atom economy than routes involving coupling reagents or the formation of an acyl chloride. researchgate.net A comprehensive waste management plan for solvent and byproduct streams is essential for sustainable industrial production.
Chemical Reactivity and Mechanistic Investigations of 2 Methylamino 3,5 Dinitrobenzamide
Electrophilic Aromatic Substitution Pathways
The aromatic ring of 2-(methylamino)-3,5-dinitrobenzamide is significantly deactivated towards electrophilic aromatic substitution (EAS). This is a direct consequence of the powerful electron-withdrawing nature of the two nitro groups (-NO₂). These groups pull electron density away from the benzene (B151609) ring through both inductive and resonance effects, making it less nucleophilic and therefore less susceptible to attack by electrophiles.
The methylamino group (-NHCH₃) at the 2-position is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. However, the deactivating effect of the two nitro groups, positioned meta to each other and ortho and para to the potential sites of substitution, overwhelmingly dominates the reactivity of the ring. Any potential electrophilic attack would be severely hindered.
Should an electrophilic substitution reaction be forced under harsh conditions, the directing effects of the substituents would come into play. The methylamino group would direct an incoming electrophile to the 4- and 6-positions. However, the 3- and 5-positions are already occupied by nitro groups. Therefore, any substitution would theoretically occur at the 4- or 6-position. The strong deactivation makes such reactions synthetically challenging and generally unfavorable.
Nucleophilic Addition-Elimination Reactions at the Amide Linkage
The amide linkage in this compound is susceptible to nucleophilic addition-elimination reactions, also known as nucleophilic acyl substitution. In this process, a nucleophile attacks the electrophilic carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the leaving group, which in this case would be the methylamino portion or a derivative thereof, depending on the reaction conditions and the nucleophile.
The reactivity of the amide carbonyl is influenced by the electronic environment of the aromatic ring. The electron-withdrawing nitro groups can indirectly enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Common nucleophiles for such reactions include hydroxide (B78521) ions (leading to hydrolysis), alkoxides, and amines. The general mechanism involves the initial addition of the nucleophile to the carbonyl carbon, followed by the elimination of the leaving group to regenerate the carbonyl double bond.
Transformations of the Nitro Functional Groups
The two nitro groups are key reactive sites in this compound, undergoing reduction to various amino derivatives and potentially participating in nucleophilic aromatic substitution reactions.
Reduction Reactions to Amino Derivatives
The reduction of the nitro groups is a common and important transformation for dinitroaromatic compounds. Depending on the reducing agent and reaction conditions, the nitro groups can be selectively or fully reduced to nitroso, hydroxylamino, or amino groups.
Table 1: Common Reducing Agents for Aromatic Nitro Compounds and Their Products
| Reducing Agent | Typical Product(s) |
| H₂, Pd/C, PtO₂, or Raney Ni | Amino (-NH₂) |
| Fe, Sn, or Zn in acidic media | Amino (-NH₂) |
| Sodium dithionite (B78146) (Na₂S₂O₄) | Amino (-NH₂) |
| Sodium sulfide (B99878) (Na₂S) / Ammonium (B1175870) sulfide ((NH₄)₂S) | Selective reduction of one nitro group |
| Zinc dust and ammonium chloride | Hydroxylamino (-NHOH) |
For this compound, the selective reduction of one nitro group would yield isomeric nitro-amino compounds. Complete reduction would lead to the formation of 2-(methylamino)-3,5-diaminobenzamide. The choice of reducing agent is crucial for controlling the extent of reduction. For instance, catalytic hydrogenation is a powerful method for complete reduction, while reagents like sodium sulfide can sometimes achieve selective reduction of one nitro group in the presence of others.
Nucleophilic Aromatic Substitution Involving Nitro Groups
The strong electron-withdrawing nature of the nitro groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAᵣ). In these reactions, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, leading to the displacement of a leaving group.
While there are no conventional leaving groups like halogens on the ring, under certain conditions, a nitro group itself can act as a leaving group, particularly when activated by other electron-withdrawing groups. The attack of a strong nucleophile at a position bearing a nitro group can lead to its substitution. The stability of the intermediate Meisenheimer complex, a resonance-stabilized anionic species, is a key factor in these reactions. The presence of the second nitro group and the methylamino group would influence the stability of this intermediate and thus the feasibility and regioselectivity of the substitution.
Reactivity of the Methylamino Moiety
The methylamino group (-NHCH₃) is a secondary amine and exhibits typical amine reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
The methylamino group can undergo a variety of reactions, including:
Alkylation: Reaction with alkyl halides can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt.
Acylation: Reaction with acyl chlorides or anhydrides will form a new amide bond, resulting in a di-acylated derivative at the nitrogen.
Reaction with Aldehydes and Ketones: Condensation reactions with carbonyl compounds can form enamines or, under reductive conditions, lead to further N-alkylation.
The basicity of the methylamino group can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro groups will decrease the basicity of the methylamino nitrogen by pulling electron density away from it.
Reaction Kinetics and Thermodynamic Studies
Detailed kinetic and thermodynamic studies on this compound are not extensively reported in publicly available literature. However, general principles of physical organic chemistry can be applied to predict its reactivity.
For electrophilic aromatic substitution , the reaction rate would be extremely slow due to the strong deactivation by the nitro groups. The activation energy for such a reaction would be very high.
For nucleophilic aromatic substitution , the presence of two nitro groups would significantly accelerate the reaction rate compared to an unsubstituted benzene ring. Kinetic studies on analogous dinitro-aromatic compounds have shown that these reactions typically follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile. The rate-determining step is usually the formation of the Meisenheimer complex.
Table 2: Predicted Relative Reactivity in Different Reaction Types
| Reaction Type | Predicted Reactivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Very Low | Strong deactivation by two -NO₂ groups. |
| Nucleophilic Aromatic Substitution | High | Strong activation by two -NO₂ groups. |
| Nucleophilic Acyl Substitution | Moderate | Electrophilicity of the carbonyl carbon enhanced by -NO₂ groups. |
| Reduction of Nitro Groups | High | Susceptible to various reducing agents. |
| Reactions at Methylamino Group | Moderate | Nucleophilicity of nitrogen is reduced by -NO₂ groups. |
Thermodynamically, the products of complete reduction of the nitro groups to amino groups are generally very stable. Nucleophilic aromatic substitution reactions are often thermodynamically favorable, especially with strong nucleophiles and good leaving groups. The specific thermodynamic parameters (enthalpy and entropy of reaction) would need to be determined experimentally for specific reactions of this compound.
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The instructions specified a detailed article focusing solely on this compound, structured around advanced analytical characterization techniques, including:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
Single Crystal X-ray Diffraction
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Advanced Analytical Characterization Techniques for Research Applications
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize the crystalline nature of a solid material. It provides unique information about the atomic arrangement within a crystal lattice, making it an essential tool in materials science, chemistry, and pharmaceutical development. Each crystalline solid produces a distinctive diffraction pattern, which serves as a "fingerprint" for identification.
The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When X-rays interact with the ordered atomic planes in a crystal, they are diffracted at specific angles, governed by Bragg's Law:
nλ = 2d sin(θ)
where n is an integer, λ is the wavelength of the X-rays, d is the spacing between atomic planes, and θ is the angle of diffraction.
A typical PXRD analysis involves scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting diffractogram is a plot of intensity versus 2θ. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase.
A hypothetical PXRD data table for a crystalline form of 2-(Methylamino)-3,5-dinitrobenzamide would include a list of characteristic 2θ peaks, the corresponding d-spacings, and their relative intensities. Such a table is crucial for identifying the compound and assessing its polymorphic form, as different crystal structures of the same compound will produce distinct PXRD patterns.
Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 60 |
| 18.7 | 4.74 | 30 |
| 21.1 | 4.21 | 85 |
| 24.5 | 3.63 | 55 |
| 26.0 | 3.42 | 70 |
| 28.3 | 3.15 | 25 |
Note: This table is hypothetical and for illustrative purposes only. Actual experimental data would be required for definitive characterization.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful techniques for the separation, identification, and quantification of components in a mixture. For a compound like this compound, chromatographic methods are essential for determining its purity, identifying any impurities, and analyzing its concentration in various matrices.
The choice of chromatographic technique depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. Given the structure of this compound, which includes aromatic rings, nitro groups, and amine/amide functionalities, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be applicable, with HPLC generally being the more versatile and common method for non-volatile compounds of this nature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
A typical RP-HPLC method for analyzing this compound would involve:
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and acetonitrile or methanol.
Detection: UV-Vis detection would be highly effective due to the presence of the aromatic ring and nitro groups, which are strong chromophores. A detection wavelength in the range of 254 nm would likely provide good sensitivity.
Quantification: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Illustrative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area (%) |
| 1 | 3.5 | 1500 | 0.5 |
| 2 | 5.8 | 295000 | 98.3 |
| 3 | 7.2 | 3500 | 1.2 |
Note: This table represents a hypothetical HPLC purity analysis where Peak 2 is the main compound, this compound, and Peaks 1 and 3 are impurities.
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique where the mobile phase is an inert gas (e.g., helium, nitrogen) and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. GC is suitable for volatile and thermally stable compounds.
While this compound has a relatively high molecular weight and multiple polar functional groups, which may suggest limited volatility, GC analysis could be feasible, potentially with derivatization to increase volatility and thermal stability. A GC-Mass Spectrometry (GC-MS) method would be particularly powerful for the identification of impurities.
A potential GC-MS method for the analysis of this compound could involve:
Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas: Helium at a constant flow rate.
Injector: Split/splitless injector, with the temperature optimized to ensure volatilization without degradation.
Oven Program: A temperature gradient program to ensure the elution of compounds with different volatilities.
Detector: A mass spectrometer (MS) for definitive identification of the main component and any impurities based on their mass spectra.
The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the components of a mixture.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov For 2-(Methylamino)-3,5-dinitrobenzamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict its most stable three-dimensional conformation. researchgate.netnih.gov
The optimization would reveal key structural parameters. The benzene (B151609) ring is expected to be largely planar, but the nitro groups (NO₂) and the methylamino group (NHCH₃) may be slightly twisted out of the plane to minimize steric hindrance. A significant parameter is the dihedral angle between the plane of the benzene ring and the amide group (-CONH₂), which influences the degree of π-conjugation. In a related molecule, 2-amino-3-methylpyridinium-3,5-dinitrobenzoate, the dihedral angle between the benzene ring and the carboxylate group was computationally determined, providing a reference for the dinitrobenzoyl core. researchgate.net Another analogue, N-Methyl-3,5-dinitrobenzamide, shows dihedral angles of 29.82° and 31.17° between the amide plane and the benzene ring in its crystal structure. nih.gov
Table 1: Predicted Geometric Parameters for 3,5-Dinitrobenzoate Moiety (from DFT Calculations on an Analogue) Data derived from computational studies on 2-amino-3-methylpyridinium 3,5-dinitrobenzoate. researchgate.net
| Parameter | Bond | Predicted Length (Å) |
| Bond Length | C-N (Nitro) | 1.478 |
| N-O (Nitro) | 1.233 | |
| C=O (Carboxyl) | 1.261 | |
| C-O (Carboxyl) | 1.263 |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for predicting a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
For this compound, the electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, localizing it primarily on the dinitrophenyl ring. Conversely, the electron-donating methylamino group and the amide group will raise the energy of the HOMO. This intramolecular charge transfer character results in a relatively small HOMO-LUMO gap, indicating a high potential for chemical reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies (from DFT Calculations on an Analogue) Data derived from computational studies on 2-amino-3-methylpyridinium 3,5-dinitrobenzoate. researchgate.net
| Orbital | Energy (eV) |
| HOMO | -7.59 |
| LUMO | -3.53 |
| Energy Gap (ΔE) | 4.06 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, charge distribution, and intramolecular delocalization (donor-acceptor) interactions within a molecule. wisc.edumdpi.com This method quantifies the stabilization energy (E⁽²⁾) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.
Table 3: Selected NBO Second-Order Perturbation Energies (E⁽²⁾) for a Thiazole Azo Dye Analogue Illustrative data showing typical stabilization energies from donor-acceptor interactions. mdpi.com
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) |
| π(C35-C36) | π(C1-C2) | 23.31 |
| π(C1-C2) | π(C35-C50) | 40.80 |
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time at a given temperature. nih.gov An MD simulation for this compound would reveal its conformational flexibility, particularly the rotation around the C-N bonds of the amide and methylamino groups.
By simulating the molecule in a solvent like water or ethanol, one could observe how intermolecular interactions with the solvent affect its conformation. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD), which indicates the stability of the molecule's conformation over the simulation time. In simulations of related dinitrobenzoyl derivatives, RMSD values below 2.5 Å were indicative of a stable complex. researchgate.net Such analysis is vital for understanding how the molecule might behave in a biological environment. bohrium.com
Prediction of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. For this compound, a key potential reaction is nucleophilic aromatic substitution. The electron-deficient nature of the dinitrophenyl ring makes it susceptible to attack by nucleophiles.
Theoretical calculations could be used to model the reaction pathway of, for instance, the displacement of a nitro group by a nucleophile. By calculating the activation energies (the energy barrier of the transition state), chemists can predict the feasibility and rate of different reactions, providing insight into the compound's reactivity and potential degradation pathways. mdpi.com
Intermolecular Interactions and Crystal Engineering Investigations
The way molecules pack together in a solid state is governed by intermolecular interactions, a central concept in crystal engineering. nih.gov For this compound, several strong interactions are expected to direct its crystal packing. These include:
Hydrogen Bonding: The amide (-CONH₂) and methylamino (-NHCH₃) groups are excellent hydrogen bond donors, while the oxygen atoms of the amide and nitro groups are strong acceptors. This would likely lead to the formation of robust hydrogen-bonded networks. nih.gov
π-π Stacking: The electron-deficient aromatic ring can participate in π-π stacking interactions with adjacent molecules.
Dipole-Dipole Interactions: The highly polar nitro groups create strong local dipoles that influence molecular alignment.
Analysis of the crystal structure of the closely related N-Methyl-3,5-dinitrobenzamide reveals that molecules are connected by intermolecular N—H⋯O hydrogen bonds, forming chains within the crystal lattice. nih.gov A similar pattern, likely involving both the amide and methylamino groups, would be anticipated for this compound.
Table 4: Hydrogen Bond Geometry in Crystalline N-Methyl-3,5-dinitrobenzamide Data from the single-crystal X-ray diffraction study of an analogue. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1A-H1NA···O3A | 0.86 | 2.12 | 2.972 | 171 |
| N1B-H1NB···O3B | 0.86 | 2.12 | 2.974 | 170 |
A comprehensive search of available scientific literature and chemical databases has been conducted to gather information on the computational chemistry and theoretical studies of the compound This compound .
The generation of a scientifically accurate and detailed article as per the requested outline requires specific data from experimental (e.g., X-ray crystallography) or theoretical (e.g., Density Functional Theory) analyses of the compound . Such data is essential for a quantitative and qualitative description of its intermolecular interactions.
While studies on related molecules, such as other dinitrobenzamide derivatives, do exist, the nature of intermolecular forces is highly specific to the full molecular structure. Extrapolating findings from different compounds would lead to scientifically unsound and speculative content, which would not meet the requirements for a thorough, informative, and scientifically accurate article.
Therefore, it is not possible to provide the requested article at this time due to the absence of the necessary primary research data in the public domain.
Synthesis and Exploration of Derivatives and Analogues of 2 Methylamino 3,5 Dinitrobenzamide
Modification of the Methylamino Group
The secondary amine of the 2-(methylamino) group is a key site for structural modification. Altering the alkyl substituent on this nitrogen can influence the steric and electronic properties of the molecule. A common strategy involves the synthesis of a series of 2-(alkylamino)-3,5-dinitrobenzamides where the methyl group is replaced by other alkyl or functionalized alkyl chains.
The synthesis of these analogues typically starts from a common precursor, 2-chloro-3,5-dinitrobenzamide, which undergoes nucleophilic aromatic substitution with a variety of primary amines. This reaction allows for the introduction of diverse alkyl groups at the 2-position.
Table 1: Examples of Synthesized 2-(Alkylamino)-3,5-dinitrobenzamide Analogues
| Compound ID | Alkyl Group (R) at 2-amino position |
| 1a | Methyl |
| 1b | Ethyl |
| 1c | n-Propyl |
| 1d | Isopropyl |
| 1e | Benzyl |
The variation in the alkyl substituent can impact the compound's lipophilicity, solubility, and its ability to interact with biological targets. For instance, increasing the chain length of the alkyl group generally increases lipophilicity.
Derivatization at the Benzamide (B126) Nitrogen
The amide nitrogen of the benzamide moiety offers another strategic position for derivatization. A range of N-substituted 2-(methylamino)-3,5-dinitrobenzamide analogues can be prepared, introducing various functional groups to modulate the compound's characteristics. These modifications are typically achieved by reacting 2-(methylamino)-3,5-dinitrobenzoic acid with a diverse set of primary or secondary amines in the presence of a coupling agent.
A medicinal chemistry effort on N-alkylphenyl-3,5-dinitrobenzamide scaffolds has led to the synthesis of numerous molecules to study their structure-activity relationship. researchgate.net Potent analogues were identified through these systematic modifications. researchgate.net
Table 2: Representative N-Substituted this compound Derivatives
| Compound ID | Substituent (R') at the Benzamide Nitrogen |
| 2a | Hydrogen |
| 2b | Phenyl |
| 2c | 4-Fluorophenyl |
| 2d | 2-Pyridyl |
| 2e | Benzyl |
The introduction of aromatic or heteroaromatic rings at this position can introduce additional π-stacking interactions or hydrogen bonding capabilities, which can be critical for molecular recognition processes.
Alteration of the Nitro Substituents (e.g., reduction to amino groups)
Common methods for the reduction of aromatic nitro groups to amines include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Transfer Hydrogenation: Using reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
Other Reducing Agents: Including sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂). wikipedia.org
The selective reduction of one nitro group over the other can be challenging but may be achieved under carefully controlled conditions. The resulting amino groups are nucleophilic and can serve as handles for further synthetic transformations, such as acylation, alkylation, or diazotization reactions.
Table 3: Potential Products from the Reduction of this compound
| Product ID | Structure |
| 3a | 2-(Methylamino)-3-amino-5-nitrobenzamide |
| 3b | 2-(Methylamino)-5-amino-3-nitrobenzamide |
| 3c | 2-(Methylamino)-3,5-diaminobenzamide |
Synthesis of Heterocyclic Fused Analogues
The synthesis of heterocyclic systems fused to the dinitrobenzamide core can lead to novel chemical entities with unique three-dimensional structures. Such analogues are of interest for their potential to interact with biological systems in novel ways. The construction of these fused rings often involves the strategic use of the functional groups on the benzamide scaffold.
For instance, the diamino derivative, 2-(methylamino)-3,5-diaminobenzamide (3c ), can serve as a key intermediate for the synthesis of fused heterocycles. Condensation of this diamine with various electrophilic reagents can lead to the formation of fused imidazole (B134444), triazole, or pyrazine (B50134) rings.
One potential synthetic route could involve the reaction of the 3,5-diamino derivative with a 1,2-dicarbonyl compound to form a fused pyrazine ring. Another approach could be the reaction with formic acid or its derivatives to yield a fused imidazole ring. The synthesis of fused pyrimidines has been achieved through various methods, including ultrasound-assisted synthesis, which can offer advantages in terms of reaction times and yields. nih.gov
Structure-Reactivity Relationship (SRR) Studies in Designed Analogues
Structure-Reactivity Relationship (SRR) studies are essential to understand how the chemical structure of the designed analogues influences their reactivity. These studies often involve correlating structural features with physicochemical properties or reaction kinetics.
Key structural modifications and their expected impact on reactivity include:
Modification of the 2-Alkylamino Group: The size and nature of the alkyl group can sterically hinder or electronically influence the reactivity of the adjacent functional groups.
Derivatization at the Benzamide Nitrogen: Substituents at this position can affect the conformation of the molecule and the acidity of the amide N-H proton.
Alteration of the Nitro Groups: The reduction of nitro groups to amino groups transforms them from strong electron-withdrawing groups to electron-donating groups, which significantly alters the electron density of the aromatic ring and the reactivity of other substituents. This change dramatically impacts the nucleophilicity of the ring and the basicity of the amino groups.
By systematically synthesizing and evaluating a library of these analogues, researchers can build a comprehensive understanding of the structure-reactivity landscape of the this compound scaffold. This knowledge is invaluable for the rational design of new molecules with specific desired properties. For instance, studies on 3,5-dinitrobenzamide (B1662146) derivatives containing fused ring moieties have revealed that specific substitutions lead to potent activity, guiding further SAR studies. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Reagent in Organic Synthesis
There is no available research data to suggest the use of 2-(Methylamino)-3,5-dinitrobenzamide as a reagent in the following synthetic applications:
Amide Coupling Reactions
No studies have been found that document the use of this compound as a coupling reagent or a substrate in amide bond formation.
Precursor for Nitrile and Imine Synthesis
Scientific literature does not provide any examples of this compound being utilized as a precursor for the synthesis of nitriles or imines.
Building Block for Complex Molecular Architectures
Information on the application of this compound as a foundational unit for constructing more complex molecules is not present in the reviewed scientific resources.
Incorporation into Polymeric Structures
There are no published studies indicating that this compound has been incorporated into any polymeric structures.
Precursor for Opto-Electronic Materials
No research could be found that explores the use of this compound as a precursor for the development of opto-electronic materials.
Exploration in Supramolecular Chemistry
The exploration of this compound in the field of supramolecular chemistry, where molecules are organized into larger, well-defined structures, has not been documented in the available literature.
Co-crystallization Studies
Co-crystallization is a widely utilized technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials. This process involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice through non-covalent interactions.
Despite the common use of related molecules like 3,5-dinitrobenzoic acid in forming co-crystals with various active pharmaceutical ingredients nih.govnih.gov, specific studies detailing the co-crystallization of this compound with other co-formers have not been reported. The presence of the methylamino and amide groups offers potential hydrogen bonding sites that could be exploited in forming supramolecular synthons, but experimental data on such interactions leading to co-crystal formation is not documented.
Host-Guest Chemistry
Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule creates a cavity or binding site that accommodates a smaller "guest" molecule. This principle is fundamental to molecular recognition, chemical sensing, and the development of novel materials.
There is no specific research available that describes this compound acting as either a host or a guest molecule in a supramolecular complex. Investigations into the potential of this compound to form inclusion complexes or to bind with specific guests within a defined cavity have not been published. Therefore, no data on its binding affinities, complexation thermodynamics, or structural characteristics in host-guest systems can be provided.
Degradation Pathways and Environmental Chemical Transformations
Photochemical Degradation Studies
Direct photochemical degradation studies on 2-(Methylamino)-3,5-dinitrobenzamide are not extensively available in the current body of scientific literature. However, insights into its potential photolytic behavior can be drawn from studies on structurally similar dinitroaniline and nitroaromatic compounds. The presence of nitro groups on the benzene (B151609) ring suggests that the compound is likely to undergo photochemical transformations upon exposure to ultraviolet (UV) radiation.
For related nitroaromatic compounds, photochemical degradation often involves the transformation of the nitro group. This can proceed through reduction to a nitroso group, which can then undergo further reactions. For instance, studies on other nitro-containing pharmaceuticals have shown that photolysis can lead to the formation of various intermediates, including phenols, through complex reaction sequences.
In the case of 3,5-dinitrobenzamide (B1662146), a closely related compound, decomposition in aqueous solutions has been investigated using advanced oxidation processes such as UV/H₂O₂ and UV/TiO₂. These studies indicate that highly reactive hydroxyl radicals can efficiently decompose the molecule. The degradation was found to follow pseudo-first-order kinetics and was influenced by factors such as solution pH and the presence of inorganic anions. While not direct photolysis, these findings highlight the role of UV light in initiating degradation in the presence of photosensitizers or catalysts.
Based on these related studies, the photochemical degradation of this compound in an environmental context is expected to be influenced by sunlight irradiance, water depth, and the presence of dissolved organic matter, which can act as photosensitizers.
Chemical Degradation in Various Media (e.g., hydrolysis, reduction)
Hydrolysis:
Reduction:
The two nitro groups on the aromatic ring of this compound are electron-withdrawing and thus susceptible to reduction. Chemical reducing agents can convert the nitro groups to amino groups. For example, sodium dithionite (B78146) is a common reducing agent used for the reduction of aromatic nitro compounds to their corresponding anilines. It is anticipated that the reaction of this compound with a suitable reducing agent would yield 2-(methylamino)-3,5-diaminobenzamide. The reduction process is a key transformation pathway for many nitroaromatic compounds in anaerobic environments where reducing conditions prevail.
Thermal Decomposition Processes
The thermal stability and decomposition of this compound can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific TGA/DSC data for this compound is not published, analysis of structurally similar compounds provides valuable insights into its likely thermal behavior.
For instance, the thermal decomposition of 2-methoxyamino-3,5-dinitropyridine, a compound with a similar substitution pattern, was studied using DSC. The analysis revealed a multi-step decomposition process, starting with melting, followed by exothermic decomposition events. A kinetic analysis of the decomposition can provide parameters such as activation energy, which quantifies the energy barrier for the thermal breakdown of the molecule.
Similarly, research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide using DSC has been conducted to determine its thermal safety parameters. Such studies typically involve heating the sample at different rates to understand the kinetics of decomposition.
Conclusion and Future Research Directions
Summary of Key Research Findings
Research into dinitrobenzamide derivatives has primarily focused on their potential biological activities. Studies on analogous compounds have revealed significant findings, particularly in the field of medicinal chemistry.
Antimycobacterial Activity: A notable area of research for dinitrobenzamide scaffolds is their potential as anti-tuberculosis (anti-TB) agents. rsc.org A series of N-alkylphenyl-3,5-dinitrobenzamide analogs have been synthesized and evaluated against Mycobacterium tuberculosis, with some compounds showing potent activity. rsc.org This suggests that the dinitrobenzamide core is a promising pharmacophore for the development of new anti-TB drugs.
Antifungal Properties: Derivatives of 3,5-dinitrobenzoic acid, including amides, have been investigated for their antifungal activity against various Candida species. researchgate.net The presence of nitro groups is often associated with antimicrobial properties, and these studies provide a basis for exploring similar applications for 2-(Methylamino)-3,5-dinitrobenzamide. researchgate.net
It is important to note that these findings are based on related structures, and specific research is needed to determine if this compound exhibits similar biological activities.
Unexplored Avenues in Synthesis and Derivatization
The synthesis of dinitrobenzamide derivatives typically starts from 3,5-dinitrobenzoic acid. nih.gov This can be converted to an acyl chloride, which is then reacted with an appropriate amine to form the desired benzamide (B126). nih.gov
Future research into the synthesis of this compound could explore:
Optimization of Reaction Conditions: Systematic studies to optimize reaction conditions such as solvent, temperature, and catalysts could lead to higher yields and purity of the final product.
Novel Synthetic Routes: Investigation into alternative synthetic pathways, potentially avoiding the use of harsh reagents, would be beneficial for greener and more efficient production.
Regarding derivatization, the this compound molecule offers several sites for modification, which could lead to a library of new compounds with potentially enhanced properties.
| Potential Derivatization Site | Possible Modifications | Potential Outcomes |
| Amide Nitrogen | Alkylation, Acylation | Altered solubility, lipophilicity, and biological activity. |
| Methylamino Group | Further alkylation, introduction of functional groups | Modified hydrogen bonding capabilities and steric hindrance. |
| Aromatic Ring | Nucleophilic aromatic substitution (if feasible) | Introduction of new functional groups to tune electronic properties. |
Potential for Novel Applications in Chemical Science
Based on the chemistry of related nitroaromatic compounds, this compound could have several potential applications beyond medicinal chemistry.
Materials Science: Nitroaromatic compounds are known for their electron-accepting properties, which makes them interesting candidates for the development of charge-transfer complexes and nonlinear optical materials. The specific arrangement of functional groups in this compound could lead to unique electronic and optical properties.
Sensing: The fluorescence of certain materials can be quenched by nitroaromatic compounds. mdpi.com This phenomenon could be exploited to develop sensors for the detection of other chemical species, where this compound acts as a quencher or a component of the sensing platform. mdpi.com
Energetic Materials: While safety precautions are paramount, nitroaromatic compounds are a well-known class of energetic materials. Research in this area would require specialized facilities and a thorough understanding of the compound's stability and decomposition pathways.
Methodological Advancements in Characterization and Computational Modeling
The characterization of novel compounds like this compound would rely on a suite of modern analytical techniques.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of functional groups. |
| Infrared (IR) Spectroscopy | Identification of characteristic functional groups (e.g., N-H, C=O, NO2). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. nih.gov |
| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure. |
In parallel with experimental work, computational modeling offers powerful tools to predict and understand the properties of this compound.
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometry, electronic properties (such as HOMO and LUMO energies), and spectroscopic signatures. mdpi.comresearchgate.net This can aid in the interpretation of experimental data and provide insights into the compound's reactivity. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular activity, QSAR models can be developed to correlate chemical structure with biological activity or other properties. mdpi.comnih.gov This can guide the design of new compounds with improved performance. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules, such as biological targets or solvent molecules.
Future research should aim to combine these advanced characterization and computational methods to build a comprehensive understanding of the structure-property relationships of this compound and its derivatives.
Q & A
Q. How can researchers differentiate between bactericidal and bacteriostatic modes of action in 3,5-dinitrobenzamides?
- Methodological Answer : Time-kill kinetics assays at 1× and 4× MIC determine cidal vs. static effects. DNB1 exhibited bactericidal activity within 72 hours against M. smegmatis .
Data Analysis and Interpretation
Q. What statistical methods validate the reproducibility of antimycobacterial activity data?
- Methodological Answer : Triplicate experiments with ±1 dilution factor tolerance. Use Z’-factor analysis to assess assay robustness, ensuring values >0.5 for high-throughput screens .
Q. Q. How do researchers reconcile discrepancies in SAR studies between in vitro and in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
